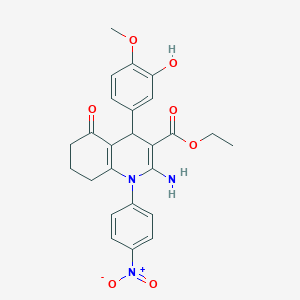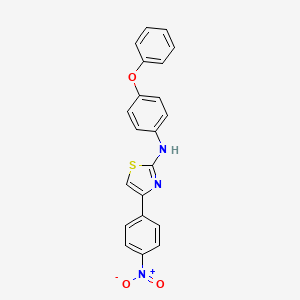![molecular formula C14H9Br2Cl2NO2 B11531850 3,4-Dibromo-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-6-methoxyphenol](/img/structure/B11531850.png)
3,4-Dibromo-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of aromatic compounds and contains both bromine and chlorine substituents.
- The compound’s structure features a phenolic ring with two bromine atoms at positions 3 and 4, a methoxy group (OCH3) at position 6, and an imine group [(E)-[(2,5-dichlorophenyl)imino]methyl] attached to position 2.
- The imine group confers the compound its characteristic reactivity.
3,4-Dibromo-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-6-methoxyphenol: is an organic compound with the molecular formula CHBrClNO.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving bromination, imine formation, and methoxylation.
Reaction Conditions: These would depend on the specific synthetic pathway chosen.
Industrial Production: Unfortunately, there isn’t extensive information on large-scale industrial production methods for this compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired reaction.
Major Products: The major products would depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: Used as a model compound in studies related to imine chemistry and bromination reactions.
Biology: Investigated for potential biological activities due to its unique structure.
Medicine: Limited research, but its reactivity may have implications for drug design.
Industry: Not widely used industrially.
Mechanism of Action
- The compound’s mechanism of action is not well-documented. its imine functionality suggests potential interactions with biomolecules or enzymes.
Comparison with Similar Compounds
Similar Compounds: Other imine-containing phenolic compounds with halogen substituents.
Uniqueness: The combination of bromine, chlorine, and imine groups makes it distinct.
Remember that while this compound has intriguing features, further research is needed to fully understand its applications and mechanisms.
Properties
Molecular Formula |
C14H9Br2Cl2NO2 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
3,4-dibromo-2-[(2,5-dichlorophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H9Br2Cl2NO2/c1-21-12-5-9(15)13(16)8(14(12)20)6-19-11-4-7(17)2-3-10(11)18/h2-6,20H,1H3 |
InChI Key |
FLLSJNPWBFFSDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NC2=C(C=CC(=C2)Cl)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B11531768.png)
![6-Methoxy-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11531769.png)

![4-Hydroxy-3-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11531778.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11531800.png)
![(1E,2E)-N-[2-(3-Methoxyphenyl)-1,3-benzoxazol-5-YL]-3-phenylprop-2-EN-1-imine](/img/structure/B11531803.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11531810.png)
![2-chloro-5-{5-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11531815.png)
![3-Fluoro-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11531820.png)
![heptyl N-{4-[(4-{[(heptyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate](/img/structure/B11531827.png)
![1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B11531828.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide](/img/structure/B11531835.png)

![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11531867.png)
